![molecular formula C5H4ClNO3S B1459402 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride CAS No. 1357566-60-9](/img/structure/B1459402.png)
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride
Overview
Description
“6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H4ClNO3S . It is used as a reagent in the preparation of N-heterocyclylsulfonyl amides as NLRP3 inhibitors .
Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” is represented by the formula C5H4ClNO3S . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
As of now, there is limited information available on the specific chemical reactions involving “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride”. It is known to be used as a reagent in the preparation of N-heterocyclylsulfonyl amides as NLRP3 inhibitors .Physical And Chemical Properties Analysis
The compound “6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride” has a molecular weight of 193.61 . It has a predicted density of 1.67±0.1 g/cm3 and a predicted boiling point of 398.3±42.0 °C .Scientific Research Applications
Synthesis of Bioactive Molecules
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride: is a versatile intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the construction of complex structures found in pharmaceuticals and biologically active compounds. For instance, it can be used to synthesize analogs of natural products like camptothecin, which have potent anti-cancer properties .
Development of Antimicrobial Agents
Research has shown that derivatives of 6-oxo-dihydropyridine exhibit broad-spectrum antibacterial activity. This compound can serve as a starting point for the development of new antimicrobial agents that are effective against a range of bacterial strains .
Chemical Synthesis Research
In chemical synthesis, 6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride is used to explore new reactions and pathways. It’s particularly useful in studying cyclization reactions and has been employed in the development of novel synthetic methodologies .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of n-heterocyclylsulfonyl amides, which are known to inhibit nlrp3 .
Mode of Action
As a reagent, it likely interacts with other compounds to form N-heterocyclylsulfonyl amides .
Biochemical Pathways
Nlrp3 inhibitors, which can be synthesized using this compound, are known to affect inflammatory pathways .
Result of Action
Compounds synthesized using this reagent, such as n-heterocyclylsulfonyl amides, are known to inhibit nlrp3, which can reduce inflammation .
properties
IUPAC Name |
6-oxo-1H-pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHYGVVFBUDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyridine-3-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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